2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,5-dimethylphenyl)acetamide
Description
This compound is a pyridazinone derivative featuring a benzenesulfonyl group at the 3-position of the pyridazinone ring and an acetamide moiety substituted with a 3,5-dimethylphenyl group. The pyridazinone core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms, which is known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The N-(3,5-dimethylphenyl)acetamide side chain may influence solubility and crystallinity, as meta-substituted aryl groups are known to modulate solid-state packing and intermolecular interactions .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-14-10-15(2)12-16(11-14)21-18(24)13-23-20(25)9-8-19(22-23)28(26,27)17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTWVVZGTUCVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dihydropyridazinone ring, the introduction of the benzenesulfonyl group, and the coupling with the dimethylphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group, leading to different reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an enzyme inhibitor , particularly against phosphodiesterases (PDEs). PDE inhibition can lead to increased levels of cyclic AMP (cAMP), which is crucial for various signaling pathways involved in inflammation and smooth muscle relaxation .
Antimicrobial Activity
Research indicates that similar compounds exhibit notable antimicrobial properties. Studies have reported that certain sulfonamide derivatives show significant activity against bacterial strains such as E. coli and S. aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 6.28 to 6.72 mg/mL. This suggests that the compound could potentially inhibit the growth of pathogenic bacteria .
Anti-inflammatory Properties
The mechanism of action may also involve modulation of inflammatory pathways through interaction with specific receptors on cell surfaces, which can affect cell proliferation and apoptosis .
Anticancer Potential
Given its structure, the compound may interact with DNA, influencing gene expression related to cancer cell proliferation. The presence of functional groups such as the benzenesulfonyl moiety enhances its potential as an anticancer agent.
Case Studies
Several studies have explored the biological activities of related compounds within the pyridazinone class:
- Inhibition Studies : A study demonstrated that derivatives similar to this compound effectively inhibited PDE IV and PDE V enzymes, leading to increased cAMP levels and subsequent physiological effects .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of sulfonamide derivatives, indicating that modifications in their structure could enhance their efficacy against resistant bacterial strains .
- Cancer Research : Investigations into the anticancer properties revealed that certain pyridazinone derivatives could induce apoptosis in cancer cells through modulation of specific signaling pathways.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Substituted Acetamide Moieties
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide (from ):
- Structural Features: This compound replaces the pyridazinone-benzenesulfonyl moiety with a trichloro-acetamide group. The 3,5-dimethylphenyl substituent is identical to the target compound.
- Crystallography : It crystallizes with two molecules in the asymmetric unit, unlike analogues with single meta-substituents (e.g., 3-CH₃ or 3-Cl). The trichloro group induces steric hindrance and electronic effects, leading to a triclinic crystal system (space group P1) .
- Substituent Effects : Strong electron-withdrawing groups (e.g., nitro) in meta positions significantly alter crystal parameters, suggesting that the benzenesulfonyl group in the target compound may similarly influence solid-state geometry.
Compounds from Pharmacopeial Forum ():
- Examples: (R)- and (S)-stereoisomers of complex acetamides with 2,6-dimethylphenoxy and tetrahydro-pyrimidinyl groups.
- Key Differences: These compounds feature additional functional groups (hydroxy, tetrahydro-pyrimidinyl) and stereochemical complexity, which may enhance target selectivity but reduce metabolic stability compared to the target compound’s simpler pyridazinone core.
Pyridazinone Derivatives
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ():
- Structural Contrast: Replaces the pyridazinone ring with a pyridine ring and incorporates a dihydrobenzodioxin group. The dimethylaminomethyl substituent may enhance solubility but reduce crystallinity compared to the 3,5-dimethylphenyl group.
- Bioactivity: Limited preclinical validation, similar to early-stage research compounds .
Data Tables
Table 1: Structural and Crystallographic Comparison
Table 2: Bioactivity Screening Methods (from )
| Assay Type | Application | Correlation (r²) with Cell Count | Relevance to Target Compound |
|---|---|---|---|
| Microculture Tetrazolium | Cytotoxicity in human tumor cell lines | 0.89–0.99 | Likely applicable for preclinical evaluation of pyridazinone derivatives |
Research Findings and Implications
- Crystallographic Trends : Meta-substituents (e.g., 3,5-dimethyl) in acetamide derivatives promote distinct packing modes, which may influence the target compound’s solubility and formulation .
- Biological Screening : While direct data on the target compound’s activity is unavailable, the microculture tetrazolium assay () is a validated method for evaluating similar compounds’ cytotoxicity in diverse cancer cell lines.
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,5-dimethylphenyl)acetamide , with the CAS number 1105232-33-4, belongs to a class of pyridazinone derivatives known for their diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H19N3O4S
- Molecular Weight : 413.4 g/mol
- Structure : The compound features a pyridazinone core with a benzenesulfonyl group and an acetamide moiety, which are critical for its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.
- Receptor Modulation : It may interact with various receptors that mediate cellular signaling pathways related to inflammation and neuroprotection.
- Antioxidant Activity : The compound could enhance antioxidant defenses in cells, reducing oxidative stress and associated cellular damage.
Antimicrobial Activity
Research indicates that derivatives of pyridazinone compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds effectively inhibited the growth of various bacterial strains, suggesting that this compound may also possess comparable activity .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in various studies. It was shown to reduce levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This effect is likely mediated through the inhibition of NF-kB signaling pathways, which play a pivotal role in inflammation.
Neuroprotective Properties
Recent investigations into neuroprotective agents have identified pyridazinone derivatives as promising candidates. In animal models of neurodegeneration induced by ethanol or other neurotoxic agents, these compounds demonstrated the ability to ameliorate oxidative stress and neuroinflammation, thereby protecting neuronal integrity .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anti-inflammatory effects | Significant reduction in TNF-α and IL-6 levels after treatment with pyridazinone derivatives. |
| Study 2 | Assess neuroprotective effects | Compound showed improved memory retention and reduced oxidative stress markers in rat models. |
| Study 3 | Investigate antimicrobial properties | In vitro tests revealed effective inhibition against Gram-positive and Gram-negative bacteria. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
